molecular formula C8H8O3S B1587149 4-(Methylsulfinyl)benzoic acid CAS No. 33963-58-5

4-(Methylsulfinyl)benzoic acid

Cat. No. B1587149
CAS RN: 33963-58-5
M. Wt: 184.21 g/mol
InChI Key: DTKRTQFUPNGBLZ-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)benzoic acid, also known as MSBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSBA is a derivative of benzoic acid and is commonly found in cruciferous vegetables such as broccoli, cauliflower, and Brussels sprouts.

Scientific Research Applications

Electrooxidation and Drug Synthesis

  • Electrooxidation of 4-(Di-n-propylsulfamyl)toluene : This process is utilized for the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, under mild conditions. The method involves cathodic generated oxygen radical-anion for selective conversion and offers a safer alternative to chemical methods (Michman & Weiss, 1990).

Polymer Synthesis and Flame-Retardant Additives

  • All-aromatic Homo- and Copolyesters : Synthesis of asymmetrically disubstituted disulfide monomers (including 4-(3-hydroxyphenylthio)benzoic acid) for applications in polymer chain flexibilizers and flame-retardant additives. These compounds exhibit different crystallinity and mesogenicity, impacting the properties of the resulting polymers (Carpaneto et al., 1996).

Chemical Synthesis and Environmental Impact

  • New Synthesis Method : A cost-effective and environmentally friendly method for synthesizing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is introduced. This technique is suitable for large-scale production and emphasizes environmental protection (Yin, 2002).

Biological and Pharmacological Applications

  • BIO-POTENT SULFONAMIDES : Synthesis of 4-(substituted phenylsulfonamido)benzoic acids using fly-ash:H3PO3 nano catalyst and ultrasound irradiation. These compounds show significant antimicrobial activities, indicating potential pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).

  • Pharmacokinetics in Rats : A study on the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats, providing insights into the metabolism and bioavailability of this compound (Xu et al., 2020).

Synthesis and Industrial Applications

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid : This study describes the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene, providing a method with high yield and purity, suitable for industrial applications (Ci Long-wang, 2013).

properties

IUPAC Name

4-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKRTQFUPNGBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406965
Record name 4-(methylsulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfinyl)benzoic acid

CAS RN

33963-58-5
Record name 4-(methylsulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Ledezma-Espinoza, JK Challis… - … Science: Processes & …, 2021 - pubs.rsc.org
Non-steroidal anti-inflammatory drugs are recognized widely as emerging contaminants. Sulindac has received additional attention as a prodrug in cancer treatment and because of its …
Number of citations: 3 pubs.rsc.org
CO Kinen, LI Rossi, RH de Rossi - Green Chemistry, 2009 - pubs.rsc.org
Different Iron (III) species were used as catalysts in sulfoxidation reactions giving excellent yields and high chemoselectivity. Among the iron (III) species, the best one was a solid β-…
Number of citations: 53 pubs.rsc.org
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a serine hydrolase and plays an important role in regulating endocannabinoid signaling and lipid metabolism. 1, 2 MAGL inhibitors are thought to be …
BA McClure - 2010 - search.proquest.com
… The ligands 2-methylsulfinyl-benzoic acid (OSO) and 4-methylsulfinyl-benzoic acid (p-OSO) were synthesized by oxidation of the corresponding thioethers using mchloroperoxybenzoic …
Number of citations: 3 search.proquest.com
LI Rossi, DCP Peña, AM Granados - Sustainable Chemistry and Pharmacy, 2022 - Elsevier
γCDCoBr 2 complexes synthesized in ethyl acetate or dichloromethane solvents or CoBr 2 were used as catalysts in sulfoxidation reactions giving very good yields and high …
Number of citations: 2 www.sciencedirect.com
R Chao - 2016 - digital.library.adelaide.edu.au
… While 4-methylaminobenzoic acid is dealkylated to 4aminobenzoic acid, the sulfur-containing analogue 4-methylthiobenzoic acid is oxidised exclusively to 4-methylsulfinyl benzoic acid …
Number of citations: 3 digital.library.adelaide.edu.au
M Jiang, MCW Huizenga, R Bakker… - Discovery of … - scholarlypublications …
A primary concern for medicinal chemists is to design molecules that not only show desired activity and selectivity, but also display suitable pharmacokinetic (PK) properties to have an …
YL Hu, D Fang, R Xing - RSC Advances, 2014 - pubs.rsc.org
A simple, efficient, and eco-friendly procedure for aerobic oxidation of sulfides catalyzed by Mn(OAc)2/[C12mim][NO3] has been developed. The reactions afford the target products in …
Number of citations: 16 pubs.rsc.org

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